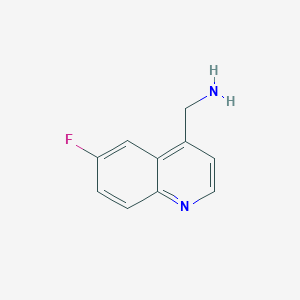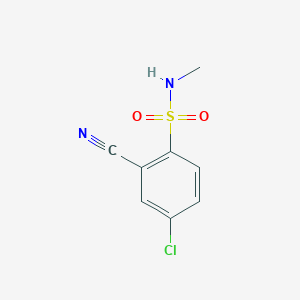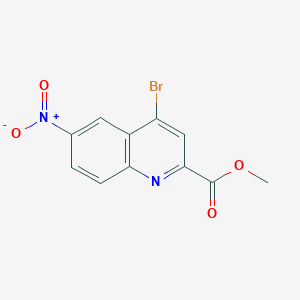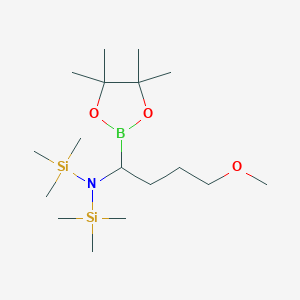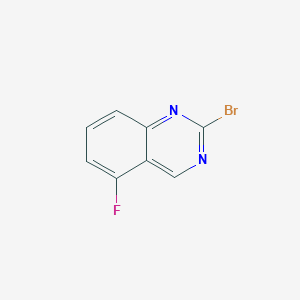
2-Bromo-5-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoroquinazoline is an organic compound with the molecular formula C8H4BrFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination of 5-fluoroquinazoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Purification is typically achieved through recrystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The quinazoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Quinazolines: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from palladium-catalyzed couplings.
Oxidized or Reduced Quinazolines: Depending on the specific reaction conditions.
Scientific Research Applications
2-Bromo-5-fluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
Chemical Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Synthetic Chemistry: Serves as an intermediate in the preparation of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoroquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine and fluorine atoms can enhance binding affinity and selectivity towards biological targets, leading to improved therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Bromoquinazoline: Lacks the fluorine atom, which may reduce its reactivity and biological activity.
5-Fluoroquinazoline: Lacks the bromine atom, affecting its ability to participate in certain chemical reactions.
2-Chloro-5-fluoroquinazoline: Similar structure but with chlorine instead of bromine, which can alter its reactivity and applications.
Uniqueness
2-Bromo-5-fluoroquinazoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity patterns and enhance its potential for diverse chemical transformations and biological activities. This dual halogenation makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-bromo-5-fluoroquinazoline |
InChI |
InChI=1S/C8H4BrFN2/c9-8-11-4-5-6(10)2-1-3-7(5)12-8/h1-4H |
InChI Key |
WYRWMOGMNOKLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


